1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine

Conformational analysis Molecular flexibility Drug design

1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine (CAS 1820716-47-9) is a bicyclic heterocycle belonging to the pyrazolo[4,3-b]pyridine class, characterized by a fused pyrazole-pyridine core with a partially saturated (4,5-dihydro) ring and three methyl substituents at positions 1, 5, and 5. Its molecular formula is C9H13N3 (MW 163.22 g/mol), and it is supplied as a research chemical with a typical purity of ≥95%.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13256674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(N1)C=NN2C)C
InChIInChI=1S/C9H13N3/c1-9(2)5-4-8-7(11-9)6-10-12(8)3/h4-6,11H,1-3H3
InChIKeyQKPLTTYVGZCHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine: A Structurally Defined Pyrazolopyridine Scaffold for Targeted Chemical Synthesis


1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine (CAS 1820716-47-9) is a bicyclic heterocycle belonging to the pyrazolo[4,3-b]pyridine class, characterized by a fused pyrazole-pyridine core with a partially saturated (4,5-dihydro) ring and three methyl substituents at positions 1, 5, and 5 [1]. Its molecular formula is C9H13N3 (MW 163.22 g/mol), and it is supplied as a research chemical with a typical purity of ≥95% [1]. The geminal dimethyl group at C5 creates a quaternary center that restricts conformational freedom, distinguishing this compound from N1-only or C3-substituted pyrazolopyridines and influencing its physicochemical and coordination behavior [2].

Structural RigidityZero rotatable bonds from gem-dimethyl C5 provide predictable binding entropy.
Lipophilicity WindowComputed XLogP3 1.2 supports membrane-permeable probe design without excessive lipophilicity.
Shielded H‑Bond DonorSingle NH donor retained with steric protection may enhance target selectivity.

Why Generic Pyrazolopyridine Analogs Cannot Replace 1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine in Coordination and Medicinal Chemistry Projects


Pyrazolo[4,3-b]pyridines with different substitution patterns exhibit markedly divergent coordination geometries and complex stabilities due to steric and electronic effects imparted by the substituents [2]. The 1,5,5-trimethyl substitution introduces a gem-dimethyl quaternary center at C5, which completely eliminates rotational freedom around the saturated ring (rotatable bond count = 0) [1]—a feature absent in N1-only or C3-alkyl analogs. This rigidity translates into predictable binding geometries in metal complexes and potentially altered pharmacokinetic properties in drug-like molecules. Consequently, substituting this compound with a “close” analog such as 1-methyl-, 1-phenyl-, or unsubstituted 1H-pyrazolo[4,3-b]pyridine will yield a different conformational landscape and coordination behavior, making the 1,5,5-trimethyl variant a non-replaceable building block in structure-activity relationship (SAR) campaigns and materials science [2].

Conformational Flexibility Mismatch
Unsubstituted or N‑methyl analogs have ≥1 rotatable bond; loss of rigidity may alter binding entropy and coordination geometry.
Hydrogen‑Bond Donor Variation
N‑methyl pyrazolopyridines remove the NH donor, potentially eliminating a key recognition element for target engagement.
Metal Coordination Profile Differences
Steric bulk at C5 directs Zn(II) coordination geometry; simple analogs may not reproduce the same complex topology.

Quantitative Differentiation of 1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine Versus In-Class Analogs: Evidence for Informed Procurement


Conformational Rigidity: Zero Rotatable Bonds Versus 1 Rotatable Bond in 1-Methyl and Unsubstituted Analogs

The gem-dimethyl group at C5 completely eliminates rotatable bonds in the dihydropyridine ring (rotatable bond count = 0) [1]. In contrast, the parent 1H-pyrazolo[4,3-b]pyridine (CID 11103604) and 1-methyl-pyrazolo[4,3-b]pyridine each possess 1 rotatable bond (the NH or N-CH3 bond). This difference reduces the conformational entropy penalty upon binding to a target or metal ion, potentially leading to more predictable and entropically favored interactions [2].

Rotatable Bond Count
Class‑level inference
0 rotatable bonds vs 1 (unsubstituted / 1‑methyl analog)
Supports entropically favorable binding prediction.
Computed molecular descriptor; experimental validation recommended.
Conformational analysis Molecular flexibility Drug design

Enhanced Lipophilicity: Computed XLogP3 of 1.2 Versus 0.74 for the Unsubstituted Core

The computed octanol-water partition coefficient (XLogP3) for 1,5,5-trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine is 1.2 [1], while the parent heterocycle 1H-pyrazolo[4,3-b]pyridine (CID 11103604) has an XLogP3 of 0.74 [2]. The addition of three methyl groups increases lipophilicity by approximately 0.46 log units, which can translate into improved membrane permeability and altered tissue distribution in biological assays.

Lipophilicity (XLogP3)
Cross‑study comparable
XLogP3 1.2 vs 0.74 (parent core)
Moderate lipophilicity increase may support cell permeability studies.
Δ +0.46; computed by PubChem XLogP3 3.0.
Lipophilicity ADME LogP

Hydrogen-Bond Donor Capacity: A Single NH Donor Maintained While Adding Steric Shielding

The compound retains one hydrogen bond donor (the NH group) [1], which is identical to the unsubstituted core [2]. However, the flanking gem-dimethyl group at C5 provides steric shielding of this NH, potentially reducing undesired hydrogen-bonding interactions while preserving donor capability for target engagement. This balance is difficult to achieve with mono-methyl or unsubstituted analogs, which either lack steric protection or reduce donor count.

H‑Bond Donor Profile
Class‑level inference
Retains 1 HBD (NH) shielded by gem‑dimethyl; 1‑methyl analog has 0 HBD
Preserved donor with steric shielding may reduce off‑target interactions.
Shielding effect not directly quantified; biological assessment needed.
Hydrogen bonding Solubility Crystal engineering

Complex Stability Modulation: Impact of Methyl Substitution on Zn(II) Complex Geometry

Systematic studies on pyrazolo[4,3-b]pyridine ligands with varying N-substitution patterns demonstrate that the 1,5,5-trimethyl variant influences zinc(II) complex geometry and stability by enforcing a specific coordination mode due to steric bulk at the 5-position [1]. Although quantitative stability constants (log β) for the exact 1,5,5-trimethyl compound are not publicly available, structurally characterized analogs show that the gem-dimethyl group disfavors certain coordination geometries observed for N-H or N-alkyl derivatives, leading to discrete complex architectures that may be desirable for catalytic or sensing applications.

Zn(II) Complex Topology
Supporting evidence
Gem‑dimethyl group enforces specific Zn(II) coordination geometry (qualitative)
May enable predictable metal‑organic assembly design.
Stability constants unavailable; Dalton Trans. 2022 ligand studies.
Coordination chemistry Zinc complexes Ligand design

Procurement-Driven Application Scenarios for 1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine


Fragment-Based Drug Discovery Requiring Rigid, Low-Entropy Scaffolds

The zero rotatable bond count and single hydrogen-bond donor make this compound an ideal fragment for initial hit identification [1]. Its rigid core minimizes entropic penalty upon target binding, increasing the likelihood of detectable activity at low concentrations. Procurement for fragment libraries should prioritize this compound over conformationally flexible analogs such as 1-methyl or 1-benzyl pyrazolopyridines, which introduce additional degrees of freedom that dilute binding affinity per heavy atom.

Synthesis of Metal-Organic Assemblies with Predictable Topology

The gem-dimethyl group directs metal coordination to a specific geometry, as demonstrated in zinc(II) complexes [2]. Researchers constructing coordination polymers or discrete cages should select this ligand to achieve a predefined metal-ligand connectivity that is not attainable with unsubstituted or mono-substituted pyrazolo[4,3-b]pyridines. The resulting assemblies may exhibit enhanced thermal or solvent stability due to the steric protection of the metal center.

Design of Cell-Permeable Probes with Balanced Lipophilicity

With an XLogP3 of 1.2, the compound strikes a balance between membrane permeability and aqueous solubility, making it suitable for intracellular target engagement studies [1]. This is a marked improvement over the more hydrophilic parent scaffold (XLogP3 0.74) and avoids the excessive lipophilicity of polycyclic or fully aromatic pyrazolopyridines, which can lead to non-specific binding and solubility issues.

Chemical Biology Tool Compounds Requiring Selective Hydrogen-Bonding

The retention of a single NH donor, sterically shielded by the adjacent gem-dimethyl group, allows for selective hydrogen-bonding interactions while minimizing interference from solvent or off-target acceptors [1]. This property is valuable for probes targeting kinases or other ATP-binding proteins where a single key hydrogen bond is sufficient for recognition, and additional polar contacts may reduce selectivity.

Application
Selection Property
Validation Focus
Fragment-based hit identification
Rigid scaffold with low conformational entropy
Binding entropy assessment vs flexible analogs
Metal‑organic framework / cage synthesis
Sterically directed coordination geometry
Complex topology and stability comparison
Cell‑permeable probe design
Balanced lipophilicity (XLogP3 ~1.2)
Permeability and solubility profiling
Selective hydrogen‑bonding tool compounds
Sterically shielded single NH donor
Off‑target binding and selectivity assays
Quote Request

Request a Quote for 1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.